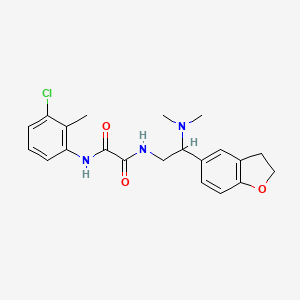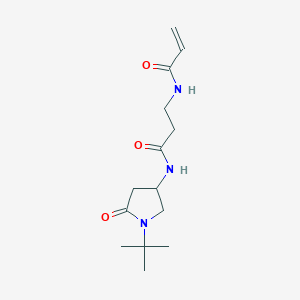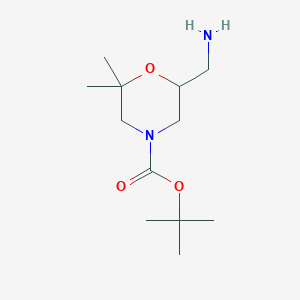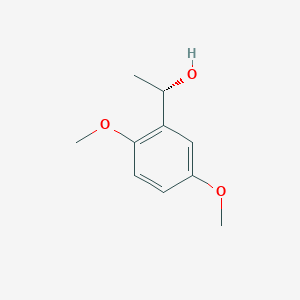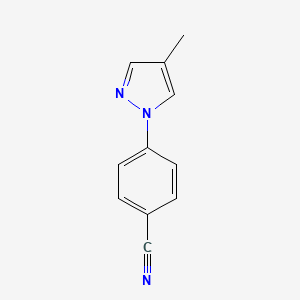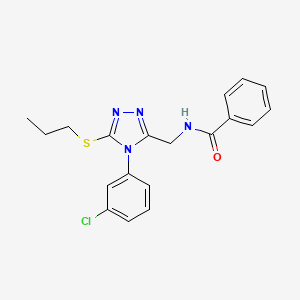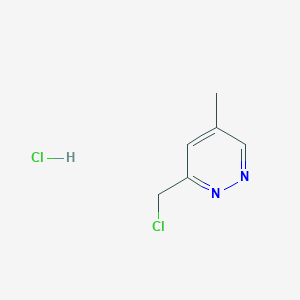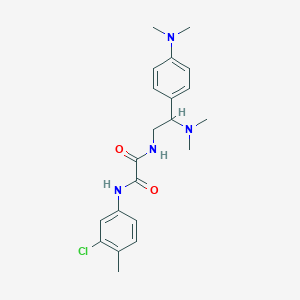
3-(3-Bromopropoxy)benzonitrile
Descripción general
Descripción
3-(3-Bromopropoxy)benzonitrile is a chemical compound with the CAS Number: 37136-97-3 . It has a molecular weight of 240.1 and its IUPAC name is 3-(3-bromopropoxy)benzonitrile .
Molecular Structure Analysis
The molecular formula of 3-(3-Bromopropoxy)benzonitrile is C10H10BrNO . The InChI code for this compound is 1S/C10H10BrNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
- Herbicide Degradation and Environmental Fate : Research on benzonitrile herbicides, including compounds structurally related to 3-(3-Bromopropoxy)benzonitrile, has shown their significant use in agriculture and their impact on groundwater contamination. The microbial degradation of these herbicides, their pathways, and the organisms involved in this process have been studied, highlighting environmental concerns and degradation mechanisms (Holtze et al., 2008).
Applications in Energy Technology
- Use in Dye Sensitized Solar Cells : Benzonitrile derivatives, including those similar to 3-(3-Bromopropoxy)benzonitrile, have been demonstrated to be effective as electrolyte solvents in Dye Sensitized Solar Cells (DSSCs). These compounds contribute to the long-term stability and efficiency of DSSCs (Latini et al., 2014).
Chemical Synthesis and Industrial Applications
- Palladium-Catalyzed Cyanation : In chemical synthesis, benzonitriles, like 3-(3-Bromopropoxy)benzonitrile, are accessible via palladium-catalyzed cyanation of aryl halides. This method is noted for its applicability to a range of aryl and heteroaryl bromides and chlorides, yielding benzonitriles efficiently (Schareina et al., 2004).
Biomedical Research
- Study of Cytotoxic Effects : The cytotoxic effects of benzonitrile pesticides, which may include derivatives like 3-(3-Bromopropoxy)benzonitrile, have been investigated. These studies focus on the impact of these compounds on human cell lines, providing insights into potential health risks associated with exposure to such chemicals (Lovecká et al., 2015).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Benzonitrile derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic environments. This research could have implications for the use of compounds like 3-(3-Bromopropoxy)benzonitrile in industrial settings to prevent corrosion (Chaouiki et al., 2018).
Propiedades
IUPAC Name |
3-(3-bromopropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGUNSYBMXCWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropoxy)benzonitrile | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)
![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)
